Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base.
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain biological targets, while the benzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate: Unique due to its combination of a piperidine ring, phenylsulfonyl group, and benzoate ester.
Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.
Phenylsulfonyl Compounds: Known for their role in enzyme inhibition and receptor binding.
Benzoate Esters: Widely used in organic synthesis and as preservatives in the food industry.
Uniqueness
This compound stands out due to its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRUIDEFCGXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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